1-(4-Chlorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide
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Overview
Description
1-(4-Chlorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide is a complex organic compound with a molecular formula of C30H27Cl2N5S and a molecular weight of 560.553 g/mol This compound is known for its unique structure, which includes a chlorophenyl group, two methylphenyl groups, and a diazacyclopenta[CD]azulene core
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide involves multiple steps. One common synthetic route includes the reaction of 4-chloroaniline with formaldehyde and subsequent cyclization with a diazacyclopenta[CD]azulene derivative . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-(4-Chlorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 1-(4-Chlorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide include:
- 1-[(4-Chloroanilino)methyl]-4-(4-chlorophenyl)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide
- 1-[(4-Chloroanilino)methyl]-4-(4-chlorophenyl)-N-(4-ethylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide
- 4-(4-Chlorophenyl)-N-(2-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C31H28ClN3S |
---|---|
Molecular Weight |
510.1 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-N,2-bis(4-methylphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H28ClN3S/c1-20-6-10-22(11-7-20)27-19-35-29(30(36)33-25-16-8-21(2)9-17-25)28(23-12-14-24(32)15-13-23)26-5-3-4-18-34(27)31(26)35/h6-17,19H,3-5,18H2,1-2H3,(H,33,36) |
InChI Key |
BXXPAPJDYJQMGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)Cl)C(=S)NC6=CC=C(C=C6)C |
Origin of Product |
United States |
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